(3-méthyl-1-pentyl-1H-pyrazol-4-yl)méthanamine

Vue d'ensemble

Description

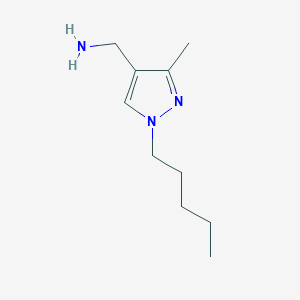

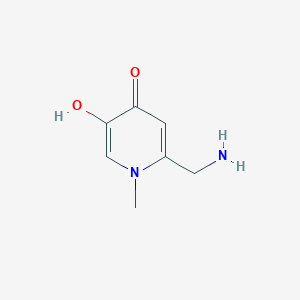

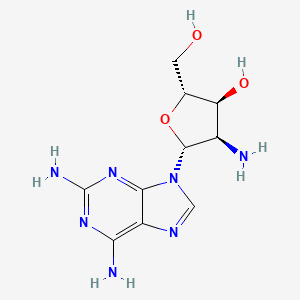

“(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine”, also known as MAM-2201, is a synthetic cannabinoid that is structurally and functionally similar to delta-9-tetrahydrocannabinol (THC), the active compound in marijuana. It has a molecular formula of C10H19N3 and a molecular weight of 181.28 g/mol .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes was catalyzed by sodium acetate at room temperature .Molecular Structure Analysis

The molecular structure of “(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine” can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

Pyrazole compounds, including “(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine”, can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions, condensations with ketones, aldehydes and hydrazine monohydrochloride, and dehydrogenative coupling reactions .Applications De Recherche Scientifique

Recherche pharmaceutique

Ce composé, avec son noyau pyrazole, est intéressant dans la recherche pharmaceutique en raison de la présence des pyrazoles dans divers agents thérapeutiques. Les pyrazoles sont connus pour leurs diverses activités biologiques et ont été incorporés dans des médicaments approuvés pour le traitement du cancer . La similitude structurelle de « (3-méthyl-1-pentyl-1H-pyrazol-4-yl)méthanamine » avec ces composés suggère un potentiel dans la découverte de médicaments, en particulier dans la synthèse de nouveaux agents anticancéreux.

Propriétés antioxydantes

Les dérivés du pyrazole ont démontré des activités antioxydantes significatives. Des recherches sur des structures similaires ont montré que ces composés peuvent être plus actifs que l'acide ascorbique, qui est couramment utilisé comme standard dans les dosages antioxydants . Cela suggère que « this compound » pourrait être un candidat pour des études plus approfondies sur son efficacité en tant qu'antioxydant.

Études de cytotoxicité

Les propriétés cytotoxiques des dérivés du pyrazole les rendent précieux dans la recherche sur le cancer. Des études ont montré que certains composés du pyrazole présentent une cytotoxicité contre des lignées cellulaires humaines, y compris les cellules de carcinome colorectal . « this compound » peut être utile dans le développement de nouveaux agents chimiothérapeutiques.

Mécanisme D'action

While the specific mechanism of action for “(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine” is not mentioned in the search results, it is known that synthetic cannabinoids like MAM-2201 are thought to act similarly to THC, by binding to cannabinoid receptors in the brain.

Orientations Futures

The future directions for research on “(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of new applications in medicinal chemistry, drug discovery, and other fields .

Propriétés

IUPAC Name |

(3-methyl-1-pentylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-3-4-5-6-13-8-10(7-11)9(2)12-13/h8H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBCJYZOTSEKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=N1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)

![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)